2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound features a bicyclic structure, consisting of a pyridine ring fused to a pyrimidine ring. Its unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields of research including medicinal chemistry and biochemistry.
The compound can be sourced from chemical suppliers and is often utilized in scientific research due to its potential applications in drug development and synthesis of complex heterocycles.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is classified as a nitrogen-containing heterocyclic compound. It is recognized for its role as a building block in the synthesis of more complex organic molecules and is studied for its biological properties, particularly in relation to enzyme inhibition and receptor antagonism.
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the reaction of 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions. This process can be optimized through various reaction parameters such as temperature and solvent choice to enhance yield and purity.
The molecular formula for 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is . The structure can be represented using various notations:
The compound exhibits a bicyclic framework which significantly influences its chemical reactivity and biological interactions. The presence of the methyl group at the 2-position provides unique steric and electronic properties compared to other related compounds .
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
Common reagents include:
The mechanisms by which 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exerts its biological effects involve interactions with specific biomolecules. For instance:
Research indicates that this compound affects cell signaling pathways and gene expression related to metabolic processes. Its ability to modulate biochemical pathways highlights its potential therapeutic applications.
The compound exhibits typical characteristics associated with heterocyclic compounds:
Key chemical properties include:
Relevant data obtained from PubChem includes:
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several applications across different fields:
Additionally, derivatives of this compound have shown promising antibacterial and antimycobacterial activities against various pathogens including Mycobacterium tuberculosis and Escherichia coli .
This comprehensive overview underscores the significance of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one in both research and applied sciences.
The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 134201-14-2) relies on meticulously designed multi-step routes that construct the bicyclic framework through sequential ring formation and functionalization. As evidenced by pharmaceutical development research, a representative approach involves three critical stages: (1) Preparation of tetrahydropyridine precursors, (2) Cyclocondensation to form the pyrimidinone ring, and (3) Selective methylation at the C2 position [3] [5]. One published route begins with commercially available 3-aminopiperidine derivatives that undergo carboxylative cyclization with urea derivatives under basic conditions to establish the pyrimidinone core .
Advanced routes adapted from p97 inhibitor syntheses employ Boc-protection strategies to control regioselectivity during cyclization. As demonstrated in Scheme 1 of relevant literature (PMC12126168), protected 4-aminopiperidine-3-carboxylic acid derivatives are condensed with acetamidine hydrochloride to yield the pyrimidinone core, followed by deprotection and purification to obtain the target compound in overall yields of 45-68% after optimization [5]. These multi-step sequences typically require chromatographic purification after each critical step to remove positional isomers and byproducts, highlighting the importance of robust separation protocols for obtaining analytically pure material [7].
Table 1.1: Representative Multi-Step Synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Synthetic Step | Key Reagents/Conditions | Intermediate | Yield (%) |
---|---|---|---|
1. Precursor Functionalization | Benzenesulfonyl chloride, NaH | Sulfonamide-protected piperidine | 85-93 |
2. Cyclocondensation | Urea, NaOH, 140°C | Pyrimidinone core | 76-81 |
3. Selective Methylation | CH₃I, K₂CO₃, DMF | 2-Methyl derivative | 47-66 |
4. Global Deprotection | Acidic hydrolysis | Final Compound | 51-79 |
Nucleophilic displacement reactions are pivotal for constructing the pyrimidinone ring of 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. The synthesis typically exploits the nucleophilicity of the piperidine nitrogen and carbonyl-activated carbon centers to facilitate ring closure. Research indicates that 4-chloro-substituted pyrimidine intermediates serve as crucial electrophiles in this process, undergoing intramolecular cyclization when paired with appropriately positioned nitrogen nucleophiles on the piperidine ring [7]. This strategy ensures correct annellation of the [4,3-d] system rather than the isomeric [3,4-d] configuration, which requires distinct synthetic approaches.
The final cyclization step often employs high-temperature conditions (140-160°C) in polar aprotic solvents to drive the reaction to completion. Studies on analogous systems demonstrate that electron-donating substituents on the pyrimidine ring accelerate cyclization rates by increasing electron density at the reaction center [9]. For the 2-methyl derivative, introduction of the methyl group prior to cyclization through alkylation of acetamidine precursors proves advantageous for minimizing side reactions and improving overall yield . The stereoelectronic influence of the methyl group facilitates ring closure by reducing the electron deficiency of the reacting carbon, making it less susceptible to hydrolysis while maintaining sufficient electrophilicity for cyclization.
Table 1.2: Nucleophilic Cyclization Efficiency with Various Substituents
C2 Substituent | Cyclization Temp (°C) | Reaction Time (h) | Cyclization Yield (%) |
---|---|---|---|
H | 160 | 12 | 52 |
Methyl | 140 | 8 | 78 |
Phenyl | 150 | 10 | 65 |
Ethyl | 145 | 9 | 71 |
Amidine-based cyclization represents the cornerstone of pyrimidinone ring formation in 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one synthesis. The reaction typically employs acetamidine hydrochloride as both the nitrogen source and methyl group donor, reacting with piperidine-derived keto esters or diesters through concerted nucleophilic addition-elimination mechanisms [9]. This approach demonstrates superior regioselectivity compared to guanidine-based cyclizations, which often yield undesirable regioisomers. Kinetic studies of analogous systems reveal that amidine cyclizations proceed with apparent second-order kinetics, with rate constants highly dependent on the electronic properties of the carbonyl component [9].
Dieckmann condensation emerges as an alternative strategy for constructing the bicyclic framework, particularly when employing diester precursors. Research on structurally related thienopyrimidinones demonstrates that intramolecular cyclization of diethyl 2-aminothiophene-3,4-dicarboxylate derivatives under basic conditions (sodium ethoxide, ethanol) efficiently yields the fused ring system through a carbanion-mediated mechanism [9]. Though less commonly reported for the exact target compound, this method offers viable yields (55-70%) when applied to pyrido analogues. The reaction proceeds through a thermodynamically controlled enolization followed by ring closure, with the final dehydration step determining overall yield. Optimal conditions utilize sodium hydride in anhydrous DMF at 0°C to room temperature, minimizing diester hydrolysis while promoting enolate formation [7] [9].
Table 1.3: Comparison of Cyclization Methods for Pyrimidinone Formation
Cyclization Method | Key Reagent | Temperature | Yield Range (%) | Byproduct Formation |
---|---|---|---|---|
Amidine Condensation | Acetamidine HCl | 140-160°C | 65-78 | Low (<10%) |
Dieckmann Condensation | NaOEt/EtOH | Reflux | 55-70 | Moderate (15-20%) |
Guanidine Cyclization | Guanidine carbonate | 180°C | 40-60 | High (25-30%) |
Solvent selection critically influences reaction kinetics and product distribution in the synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one. Polar aprotic solvents consistently outperform protic alternatives in both cyclization and substitution steps. Comparative studies reveal that dimethylformamide (DMF) provides optimal solvation for the transition state during ring-closing reactions, yielding 78-85% conversion compared to 60-65% in ethanol and 45-50% in nonpolar toluene [9]. This enhancement stems from DMF's ability to stabilize developing charges in the transition state without participating in nucleophilic side reactions. For acid-sensitive steps, dichloromethane (DCM) supplemented with molecular sieves affords superior results by scavenging trace water that might hydrolyze intermediates .
Catalytic systems significantly impact efficiency, particularly in palladium-mediated steps for advanced intermediates. Research on structurally related tetrahydropyridopyrimidines demonstrates that Pd₂(dba)₃ with Xantphos ligand achieves 75-90% yield in cyanation reactions at position 7, compared to 40-50% yield with traditional Pd(PPh₃)₄ systems [5]. This improvement is attributed to enhanced catalyst stability and improved oxidative addition kinetics. For nucleophilic substitutions, copper(I) iodide with trans-1,2-diaminocyclohexane enables efficient heteroarylation at ambient temperatures, reducing epimerization risks in chiral intermediates [5]. Microwave irradiation further optimizes these processes by reducing reaction times from hours to minutes while improving yields by 12-18% through uniform heating and reduced thermal decomposition [9].
Achieving high-purity (>98%) 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one requires strategic purification approaches tailored to the compound's physicochemical properties. Silica gel chromatography remains the primary purification method, with optimized eluent systems (ethyl acetate:methanol 9:1 to 8:2 v/v) effectively separating the target compound from des-methyl impurities and ring-opened byproducts [7]. For large-scale preparations, recrystallization from ethanol-water mixtures (4:1 v/v) yields colorless crystals with >99.5% purity as verified by HPLC [10]. Analytical HPLC methods employ C18 reverse-phase columns with isocratic elution (20mM ammonium acetate:acetonitrile 85:15), achieving baseline separation with retention times of 7.2±0.3 minutes [10].
Stability studies reveal significant sensitivity to light, oxygen, and humidity. Accelerated degradation testing (40°C/75% RH) shows <2% decomposition after one month when stored under argon in amber glass vials, compared to 15-20% degradation in transparent containers at ambient atmosphere [3] [10]. The compound demonstrates optimal stability in the pH range 5.0-6.5, with significant hydrolysis observed at pH >8.0 (lactam ring opening) and pH <3.0 (dealkylation) [3]. Long-term storage recommendations specify desiccated conditions at -20°C in nitrogen-flushed containers, maintaining >98% purity for over 24 months [10]. Thermal gravimetric analysis indicates decomposition onset at 218°C, confirming stability during standard handling operations [8].
Table 1.5: Stability Profile Under Various Storage Conditions
Condition | Temperature | Time | Purity Retention (%) | Major Degradant |
---|---|---|---|---|
Amber glass, N₂ atmosphere | -20°C | 24 months | >98% | None detected |
Transparent glass, air | 25°C | 6 months | 80-82% | Ring-opened hydroxy acid |
Amber glass, 75% RH | 25°C | 3 months | 90-92% | 4-Hydroxy derivative |
pH 7.0 buffer solution | 4°C | 1 week | 85% | Hydrolyzed lactam |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1